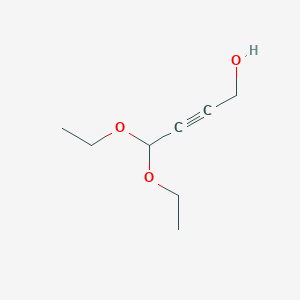
4,4-Diethoxybut-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Michael Addition Reactions
4,4-Diethoxybut-2-yn-1-ol and its derivatives are utilized in Michael addition reactions. For example, 1,1-Diethoxybut-3-yn-2-one, a related compound, reacts with nitrogen and oxygen nucleophiles to produce Michael adducts. These adducts form β-substituted α,β-unsaturated ketones, demonstrating the compound's utility in creating stereospecific chemical structures (Sengee & Sydnes, 2011).
Palladium-Catalyzed Synthesis
Palladium-catalyzed reactions involving 4,4-Diethoxybut-2-yn-1-ol derivatives have been explored. For instance, oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols, including those similar to 4,4-Diethoxybut-2-yn-1-ol, leads to the formation of various chemical compounds such as tetrahydrofurans (Gabriele et al., 2000).
Synthesis of Heterocyclic Compounds
The compound is instrumental in synthesizing heterocyclic compounds. For example, the reaction of derivatives of 4,4-Diethoxybut-2-yn-1-ol with bis-nucleophiles can lead to the formation of unstable Michael-addition products, which then undergo secondary reactions to form heterocyclic compounds (Sengee & Sydnes, 2011).
Cyclization Reactions
Cyclization of derivatives of 4,4-Diethoxybut-2-yn-1-ol has been studied. These reactions lead to the formation of complex structures like 2-arylpyrrolidines and bipyrrole derivatives, showcasing the compound's role in diverse chemical syntheses (Smolobochkin et al., 2016).
Synthesis of Constrained Analog Compounds
4,4-Diethoxybut-2-yn-1-ol derivatives are used in the synthesis of conformationally constrained analogs of various compounds. This is evident in the synthesis of analogs of DDATHF, where the compound is used as a starting material (Taylor et al., 1997).
Safety And Hazards
“4,4-Diethoxybut-2-yn-1-ol” has several safety precautions associated with it. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .
Propiedades
IUPAC Name |
4,4-diethoxybut-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-10-8(11-4-2)6-5-7-9/h8-9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLYRABEQXQFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CCO)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethoxybut-2-yn-1-ol | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449174.png)
![N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B2449175.png)
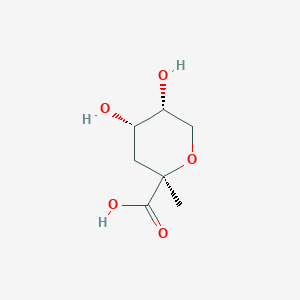
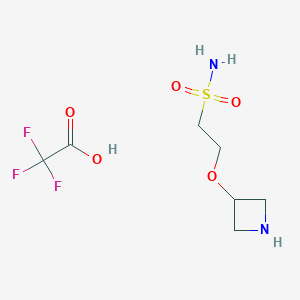
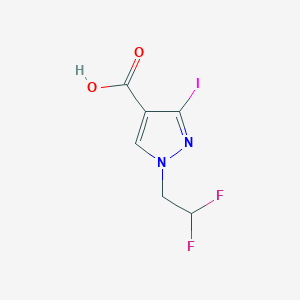
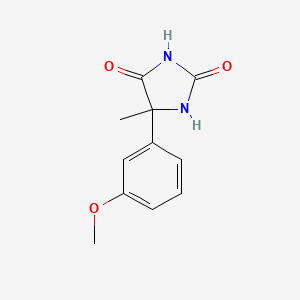
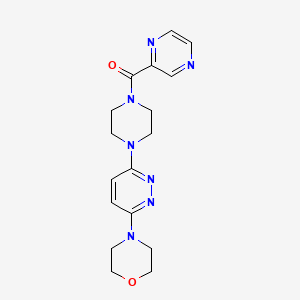
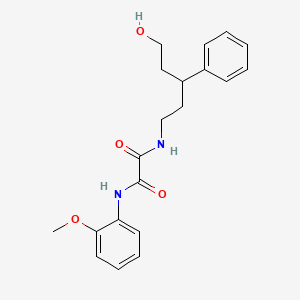
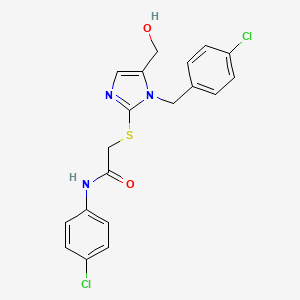
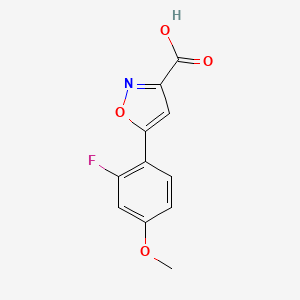
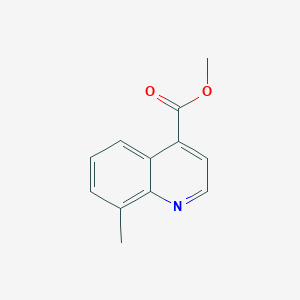
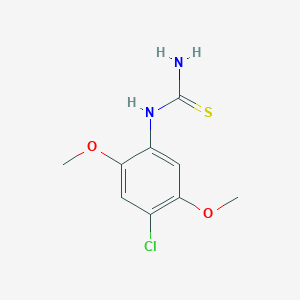
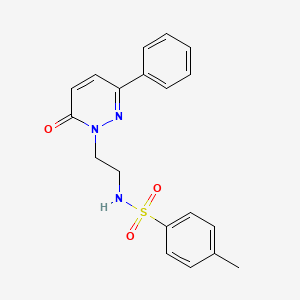
![2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449197.png)